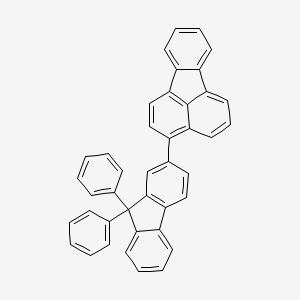
3-(9,9-Diphenyl-9H-fluoren-2-YL)fluoranthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(9,9-Diphenyl-9H-fluoren-2-yl)fluoranthene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a fluoranthene core substituted with a 9,9-diphenyl-9H-fluoren-2-yl group, which imparts distinct photophysical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9,9-Diphenyl-9H-fluoren-2-yl)fluoranthene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 9,9-diphenyl-9H-fluorene is coupled with a halogenated fluoranthene under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(9,9-Diphenyl-9H-fluoren-2-yl)fluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, bromine for bromination, often in the presence of a Lewis acid like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, bromo, and hydrogenated fluoranthene derivatives.
科学的研究の応用
3-(9,9-Diphenyl-9H-fluoren-2-yl)fluoranthene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a fluorescent probe in diagnostic imaging.
作用機序
The mechanism by which 3-(9,9-Diphenyl-9H-fluoren-2-yl)fluoranthene exerts its effects is largely dependent on its interaction with molecular targets. In the context of optoelectronics, the compound’s ability to emit light upon excitation is due to its unique electronic structure, which allows for efficient energy transfer and emission. In biological systems, its interactions with proteins and nucleic acids can lead to changes in cellular functions, although the exact pathways and targets are still under investigation.
類似化合物との比較
Similar Compounds
9,9-Dimethyl-9H-fluoren-2-yl derivatives: These compounds share a similar core structure but with different substituents, leading to variations in their chemical and physical properties.
Fluorene-based compounds: Compounds like 2,3-bis(9,9-dihexyl-9H-fluoren-2-yl)quinoxaline exhibit similar photophysical properties but differ in their specific applications and reactivity.
Uniqueness
3-(9,9-Diphenyl-9H-fluoren-2-yl)fluoranthene stands out due to its unique combination of a fluoranthene core and a 9,9-diphenyl-9H-fluorene group, which imparts distinct photophysical properties that are highly desirable in optoelectronic applications. Its ability to undergo various chemical modifications also makes it a versatile compound for research and industrial applications.
特性
CAS番号 |
653590-82-0 |
|---|---|
分子式 |
C41H26 |
分子量 |
518.6 g/mol |
IUPAC名 |
3-(9,9-diphenylfluoren-2-yl)fluoranthene |
InChI |
InChI=1S/C41H26/c1-3-12-28(13-4-1)41(29-14-5-2-6-15-29)38-21-10-9-18-33(38)34-23-22-27(26-39(34)41)30-24-25-37-32-17-8-7-16-31(32)36-20-11-19-35(30)40(36)37/h1-26H |
InChIキー |
BIWXEDDYIANJKK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=C6C=CC=C7C6=C(C=C5)C8=CC=CC=C87)C9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


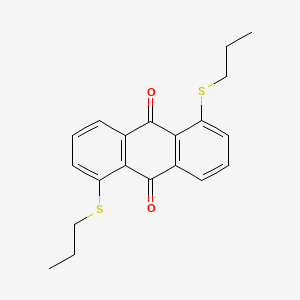
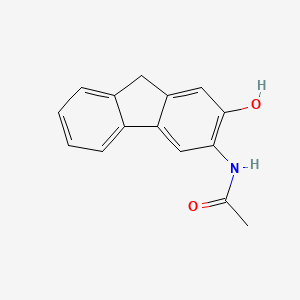
![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-](/img/structure/B13143709.png)
![3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one](/img/structure/B13143718.png)
![7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13143725.png)

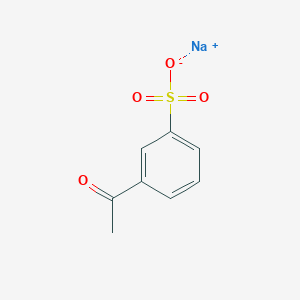
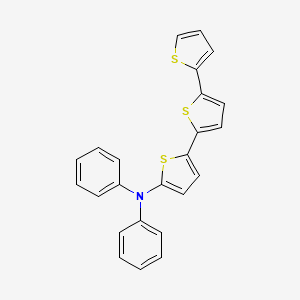
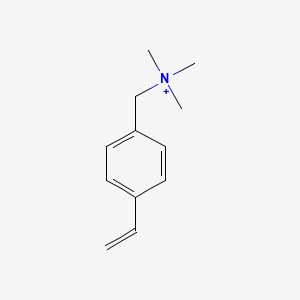
![(2'-(Diphenylamino)-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide](/img/structure/B13143749.png)
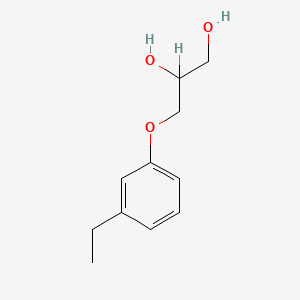
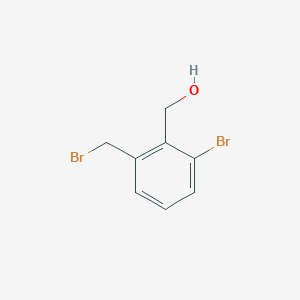
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)

